molecular formula C20H22F6O8 B12802745 2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester CAS No. 3449-42-1

2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester

Cat. No.: B12802745
CAS No.: 3449-42-1
M. Wt: 504.4 g/mol
InChI Key: ZWCDTIWOHIYUPI-UHFFFAOYSA-N
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Description

2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester is a complex organic compound. It features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom. The compound is further substituted with various functional groups, including carboxylic acids, hydroxyl groups, methoxyphenyl, and trifluoromethyl groups. The diethyl ester indicates the presence of ester functional groups derived from ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester typically involves multi-step organic reactions. The starting materials might include pyran derivatives, trifluoromethylated compounds, and phenolic compounds. Common synthetic routes could involve:

    Esterification: Reacting carboxylic acids with ethanol in the presence of an acid catalyst to form esters.

    Hydroxylation: Introducing hydroxyl groups through oxidation reactions.

    Substitution Reactions: Introducing methoxyphenyl and trifluoromethyl groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxyphenyl and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of esters may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures may exhibit biological activity, such as antimicrobial or anticancer properties. Research may focus on exploring these potential activities.

Industry

In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-3,5-dicarboxylic acid derivatives: Compounds with similar pyran ring structures and carboxylic acid groups.

    Trifluoromethylated compounds: Compounds containing trifluoromethyl groups, which are known for their stability and lipophilicity.

    Phenolic compounds: Compounds containing phenol groups, which are common in many biologically active molecules.

Uniqueness

The uniqueness of 2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester lies in its combination of functional groups, which may impart unique chemical and biological properties.

Properties

CAS No.

3449-42-1

Molecular Formula

C20H22F6O8

Molecular Weight

504.4 g/mol

IUPAC Name

diethyl 2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)oxane-3,5-dicarboxylate

InChI

InChI=1S/C20H22F6O8/c1-4-32-15(27)13-12(10-6-8-11(31-3)9-7-10)14(16(28)33-5-2)18(30,20(24,25)26)34-17(13,29)19(21,22)23/h6-9,12-14,29-30H,4-5H2,1-3H3

InChI Key

ZWCDTIWOHIYUPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(C(OC1(C(F)(F)F)O)(C(F)(F)F)O)C(=O)OCC)C2=CC=C(C=C2)OC

Origin of Product

United States

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